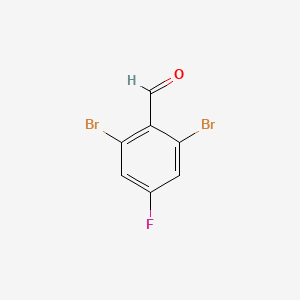
2,6-Dibromo-4-fluorobenzaldehyde
概要
説明
2,6-Dibromo-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 938467-02-8. It has a molecular weight of 281.91 and its IUPAC name is 2,6-dibromo-4-fluorobenzaldehyde .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-fluorobenzaldehyde is 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H . The InChI key is ULSMYJACTJXCRB-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific reactions involving 2,6-Dibromo-4-fluorobenzaldehyde are not available, fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
2,6-Dibromo-4-fluorobenzaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis of Fine Chemicals
Chemical Synthesis and Stability Studies
Studies have observed the base-catalyzed cyclocondensation reactions involving derivatives of 2,6-dibromo-4-fluorobenzaldehyde, yielding compounds with resistance to atmospheric oxidation even at high temperatures. These compounds' synthesis, resistance properties, and potential applications in various fields have been a subject of significant interest (M. Al-Omar et al., 2010).
Antioxidant Activity
The compound has been utilized in synthesizing thiazolidin-4-one derivatives, which have demonstrated promising antioxidant activities. This aspect of 2,6-dibromo-4-fluorobenzaldehyde suggests potential applications in creating compounds with health-benefiting properties (Ahmed O. H. El Nezhawy et al., 2009).
Hydrogen Bonding Studies
Research involving 4-fluorobenzaldehyde has provided insights into the hydrogen bonding interactions in liquid phases, using theoretical and spectroscopic methods. These studies are crucial for understanding the chemical behavior and properties of substances containing fluorobenzaldehyde structures, potentially influencing how these compounds are used in various chemical applications (P. Ribeiro-Claro et al., 2002).
Adsorption and Environmental Applications
Research on the treatment of 2-chloro-6-fluorobenzaldehyde manufacturing wastewater has revealed the effectiveness of using macroporous resin for absorbing aromatic fluoride compounds, significantly reducing chemical oxygen demand (COD) and enabling the reuse of waste. This finding highlights the potential environmental applications of the compound in wastewater treatment and pollution control (L. Xiaohong et al., 2009).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS06 pictogram, with the signal word “Danger”. The hazard statements associated with it are H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
2,6-dibromo-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMYJACTJXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


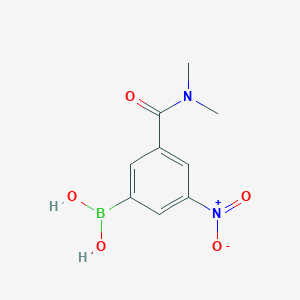

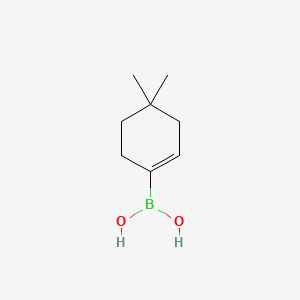
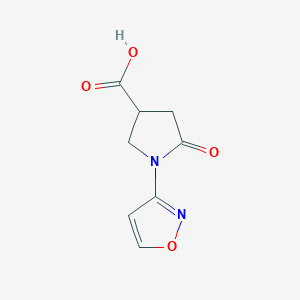

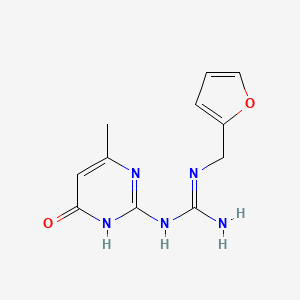
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![4-[(E)-(3-methyl-4-phenyl-1H-pyrazol-5-yl)diazenyl]-1H-pyrazole-3,5-diamine](/img/structure/B1450902.png)
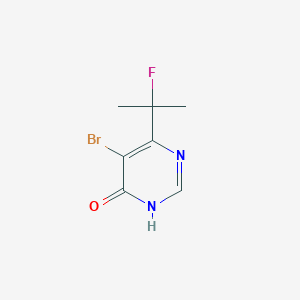

![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)
![3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1450909.png)